molecular formula C16H16F3NO2 B3001015 2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide CAS No. 878716-58-6

2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide

Cat. No.: B3001015
CAS No.: 878716-58-6
M. Wt: 311.304
InChI Key: GJLLWWXXCCTFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C16H16F3NO2 and its molecular weight is 311.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-N-propan-2-yl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c1-9(2)20-15(21)13-8-14(22-10(13)3)11-5-4-6-12(7-11)16(17,18)19/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLLWWXXCCTFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide is a member of the furan carboxamide class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18F3N1O2\text{C}_{16}\text{H}_{18}\text{F}_{3}\text{N}_{1}\text{O}_{2}

Anticancer Properties

Recent studies have highlighted the anticancer potential of various furan derivatives, including those similar to this compound. The furan scaffold is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Antitumor Activity
In a study evaluating related furan derivatives, compounds demonstrated significant growth inhibition against various cancer cell lines. For instance, derivatives with methyl substitutions at specific positions showed enhanced potency compared to their unsubstituted counterparts. The structure-activity relationship (SAR) indicated that modifications at the C–3 and C–6 positions significantly influenced anticancer activity, with IC50 values ranging from 16 to 24 nM against HeLa cells .

CompoundIC50 (nM)Cell Line
10h24HeLa
CA-442HeLa

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Furan derivatives are often explored for their ability to modulate inflammatory pathways, particularly through the inhibition of inflammatory mediators.

Mechanism of Action
The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses . This suggests that this compound could serve as a lead compound for developing anti-inflammatory agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.